molecular formula C4H10O B3044117 2-Methylpropyl-2-D1 alcohol CAS No. 20440-13-5

2-Methylpropyl-2-D1 alcohol

Cat. No. B3044117
CAS RN: 20440-13-5
M. Wt: 75.13 g/mol
InChI Key: ZXEKIIBDNHEJCQ-QYKNYGDISA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methylpropyl-2-D1 alcohol is represented by the formula C4H10O . The InChI representation of the molecule is InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D . The molecule has a topological polar surface area of 20.2 Ų and a complexity of 17.6 .

Scientific Research Applications

Biofuel Production

2-Methylpropyl-2-D1 alcohol, also known as isobutanol, is a potential biofuel. Research has shown that it can be produced anaerobically using Escherichia coli with a modified amino acid pathway, overcoming challenges related to cofactor imbalances and enabling production at 100% theoretical yield (Bastian et al., 2011).

Organic Chemistry on Cold Molecular Films

Investigations into the reactivity of thin molecular films of alcohols, including 2-methylpropan-2-ol, toward hydrogen bromide at low temperatures have provided insights into the stabilization of SN1 and SN2 reaction intermediates. These findings have implications for understanding molecular evolution in the interstellar medium (Park et al., 2003).

Oxidation Reactions and Catalysis

2-Methylpropyl-2-D1 alcohol plays a role in various catalytic processes and reactions, such as the aerobic oxidative methyl esterification of primary alcohols. Studies in this area have led to the development of new multicomponent heterogeneous catalysts (Mannel et al., 2017).

Chemical Structure Analysis

Research has also been conducted to understand the molecular structure of alcohols like 2-methylpropyl-2-D1 alcohol. For example, studies on methyl alcohol provide insights into structural parameters which are essential for a deeper understanding of alcohol molecules (Venkateswarlu & Gordy, 1955).

Chemical Reactions and Mechanisms

There's significant research on the chemical reactions involving 2-methylpropyl-2-D1 alcohol, such as alcohol dehydration on catalysts like γ-Al2O3. These studies help in understanding the reaction mechanisms and the role of catalysts in these processes (Roy et al., 2012).

Green Chemistry Applications

2-Methylpropyl-2-D1 alcohol is also studied in the context of green chemistry, for example, its use as a solvent in the preparation of silicone-urea copolymers, highlighting its potential as an environmentally friendly solvent (Yilgor et al., 2003).

Safety And Hazards

While specific safety data for 2-Methylpropyl-2-D1 alcohol is not available, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, using only in well-ventilated areas, and keeping away from heat and open flames .

properties

IUPAC Name

2-deuterio-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-QYKNYGDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl-2-D1 alcohol

Synthesis routes and methods

Procedure details

Three more runs were made with the same catalyst in the presence of alkylamines. Details of these runs are tabulated in Table I and II. Triethyl- and tributylamine were used in these reactions. The level of catalytic activity based on the apparent conversion of propylene was maintained well through these runs, and showed an increase in catalytic activity in the presence of amines. In the last run, 20 g. of propylene was reacted in 50% conversion to yield 30.9% isobutanol, 56.6% n-butanal, 1.6% isobutanol, 3.8% n-butanol and 7.2% unknown products.
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Yield
56.6%
Yield
30.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropyl-2-D1 alcohol
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2-Methylpropyl-2-D1 alcohol
Reactant of Route 3
2-Methylpropyl-2-D1 alcohol
Reactant of Route 4
2-Methylpropyl-2-D1 alcohol
Reactant of Route 5
2-Methylpropyl-2-D1 alcohol
Reactant of Route 6
2-Methylpropyl-2-D1 alcohol

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